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Compound of Interest

Compound Name: 4,5-Dibromo-2-furaldehyde

Cat. No.: B1269445 Get Quote

A comprehensive analysis of the spectroscopic characteristics of 4,5-Dibromo-2-furaldehyde
is presented in this technical guide, designed for researchers, scientists, and professionals in

drug development. This document provides a detailed overview of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound. Due to the limited availability of published experimental spectra in the public

domain, this guide focuses on predicted data derived from established spectroscopic principles

and comparison with analogous structures.

Spectroscopic Data Summary
The anticipated spectroscopic data for 4,5-Dibromo-2-furaldehyde (CAS No: 2433-85-4) are

summarized below. These values are predicted based on the molecular structure and typical

ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two signals corresponding to the aldehydic

proton and the furan ring proton.
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Predicted

Chemical Shift

(δ, ppm)

Assignment Multiplicity

Coupling

Constant (J,

Hz)

Notes

9.5 - 10.0
Aldehyde proton

(-CHO)
Singlet (s) N/A

Aldehydic

protons are

highly deshielded

and appear in

this characteristic

downfield

region[1].

7.2 - 7.5
Furan ring proton

(H-3)
Singlet (s) N/A

The single proton

on the furan ring

is expected in

the aromatic

region. Its exact

shift is influenced

by the adjacent

aldehyde group

and bromine

atoms. Due to

the absence of

adjacent protons,

it will appear as a

singlet.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is predicted to display five distinct signals for the five carbon

atoms in the molecule.
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Predicted Chemical Shift (δ,

ppm)
Assignment Notes

175 - 185
Aldehyde carbonyl carbon

(C=O)

The carbonyl carbon of an

aldehyde is typically found in

this downfield region[1].

150 - 155
C2 (Carbon bearing the

aldehyde group)

This carbon is deshielded due

to its attachment to the

electronegative oxygen of the

furan ring and the carbonyl

group.

120 - 125
C3 (Carbon bearing a

hydrogen atom)

This carbon is expected in the

aromatic/olefinic region.

115 - 120
C4 (Carbon bearing a bromine

atom)

The chemical shift is

influenced by the shielding

effect of the bromine atom.

110 - 115
C5 (Carbon bearing a bromine

atom)

Similar to C4, its chemical shift

is influenced by the attached

bromine.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the carbonyl and furan

ring vibrations.
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Predicted

Wavenumber (cm⁻¹)
Vibrational Mode Intensity Notes

2850 - 2950
C-H stretch

(aldehyde)
Medium

Characteristic C-H

stretching of the

aldehyde group.

1680 - 1710
C=O stretch

(carbonyl)
Strong

A strong absorption in

this region is

indicative of a

conjugated

aldehyde[1].

1550 - 1600
C=C stretch (furan

ring)
Medium

Aromatic ring

stretching vibrations.

1000 - 1200
C-O-C stretch (furan

ring)
Strong

Characteristic

stretching of the ether

linkage within the

furan ring.

600 - 800 C-Br stretch Medium-Strong
Carbon-bromine bond

stretching vibrations.

Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of

two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
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m/z (mass-to-charge ratio) Assignment Notes

252, 254, 256 [M]⁺ (Molecular ion)

The presence of two bromine

atoms will result in a

characteristic M, M+2, and

M+4 pattern with an

approximate intensity ratio of

1:2:1.

223, 225, 227 [M-CHO]⁺

Fragment corresponding to the

loss of the formyl group (CHO).

The 1:2:1 isotopic pattern will

be retained.

174, 176 [M-Br]⁺

Fragment resulting from the

loss of one bromine atom. A

1:1 isotopic pattern is

expected.

95 [M-2Br]⁺
Fragment corresponding to the

loss of both bromine atoms.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dibromo-2-furaldehyde in 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a

known residual peak is recommended for referencing (e.g., CHCl₃ at 7.26 ppm for ¹H NMR

and 77.16 ppm for ¹³C NMR). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)

equipped with a broadband probe.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans (e.g., 128-1024 or more) is typically required due to the low

natural abundance of ¹³C.

Use a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-

5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed. Integrate the peaks in the

¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).
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Place the sample in the spectrometer and record the sample spectrum.

Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion

source where it is bombarded with a beam of electrons (typically 70 eV).

ESI-MS: Infuse the sample solution directly into the ESI source.

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-

500).

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns. The isotopic distribution pattern is crucial for identifying

the presence of bromine.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4,5-Dibromo-2-furaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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